2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide
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Overview
Description
5-Fluoro-N-hydroxy-2-(phenylmethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a phenylmethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxy-2-(phenylmethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Fluorination: The amine group is then fluorinated to introduce the fluorine atom.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.
Methoxylation: The phenylmethoxy group is introduced via a methoxylation reaction.
Amidation: Finally, the benzamide core is formed through an amidation reaction.
Industrial Production Methods
Industrial production of 5-Fluoro-N-hydroxy-2-(phenylmethoxy)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-hydroxy-2-(phenylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-Fluoro-2-(phenylmethoxy)benzaldehyde.
Reduction: Formation of 5-Fluoro-N-hydroxy-2-(phenylmethoxy)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N-hydroxy-2-(phenylmethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-hydroxy-2-(phenylmethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzamide: Lacks the phenylmethoxy group, resulting in different chemical properties and applications.
N-hydroxy-2-(phenylmethoxy)benzamide: Lacks the fluorine atom, affecting its reactivity and biological activity.
5-Fluoro-N-hydroxybenzamide: Lacks the phenylmethoxy group, leading to variations in its chemical behavior.
Uniqueness
5-Fluoro-N-hydroxy-2-(phenylmethoxy)benzamide is unique due to the combination of its fluorine, hydroxy, and phenylmethoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H12FNO3 |
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Molecular Weight |
261.25 g/mol |
IUPAC Name |
5-fluoro-N-hydroxy-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H12FNO3/c15-11-6-7-13(12(8-11)14(17)16-18)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,16,17) |
InChI Key |
JIXNYVSAHVWNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)NO |
Origin of Product |
United States |
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